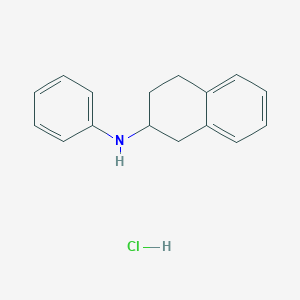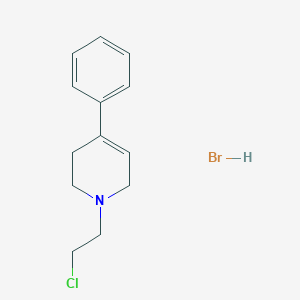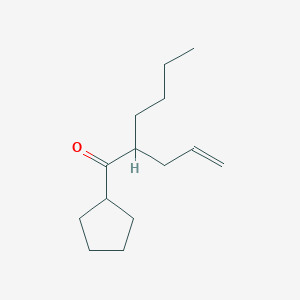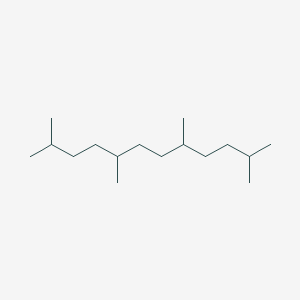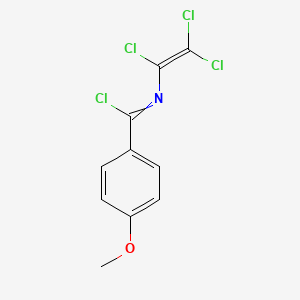
4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride is an organic compound characterized by a benzene ring substituted with a methoxy group, a trichloroethenyl group, and a carboximidoyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride typically involves the following steps:
Formation of the Benzene Derivative: The starting material, 4-methoxybenzene, undergoes electrophilic substitution reactions to introduce the trichloroethenyl group and the carboximidoyl chloride group.
Electrophilic Aromatic Substitution:
Formation of Carboximidoyl Chloride: The carboximidoyl chloride group is introduced by reacting the intermediate product with phosgene (COCl2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, making it more reactive to electrophiles.
Nucleophilic Substitution: The presence of the carboximidoyl chloride group allows for nucleophilic substitution reactions, where nucleophiles can replace the chloride atom.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., AlCl3, FeBr3) as catalysts.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under elevated temperatures and pressures.
Major Products
Electrophilic Substitution: Products include halogenated derivatives of the compound.
Nucleophilic Substitution: Products include substituted amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The methoxy group enhances the reactivity of the benzene ring, facilitating electrophilic attacks, while the carboximidoyl chloride group allows for nucleophilic substitutions . These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzoyl Chloride: Similar in structure but lacks the trichloroethenyl group.
4-Methoxy-N-(trichloroethenyl)benzamide: Similar but with an amide group instead of the carboximidoyl chloride group.
Uniqueness
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
54682-99-4 |
|---|---|
Fórmula molecular |
C10H7Cl4NO |
Peso molecular |
299.0 g/mol |
Nombre IUPAC |
4-methoxy-N-(1,2,2-trichloroethenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C10H7Cl4NO/c1-16-7-4-2-6(3-5-7)9(13)15-10(14)8(11)12/h2-5H,1H3 |
Clave InChI |
FSKFPVALUVZQFX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=NC(=C(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
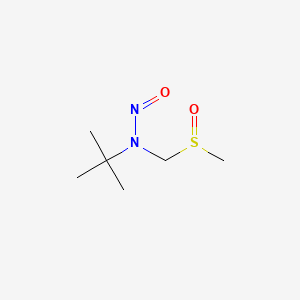

![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)
![1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea](/img/structure/B14647790.png)
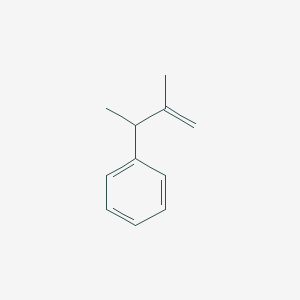
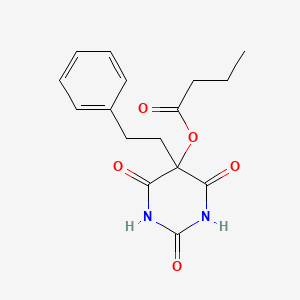

![N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride](/img/structure/B14647817.png)
